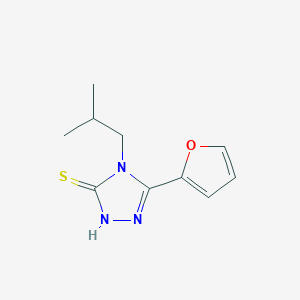

5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a furyl group, which is a heterocyclic compound that consists of a five-membered ring with three carbon atoms and one oxygen atom . The molecule also contains a triazole ring, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For example, furyl groups can be synthesized from furan through electrophilic substitution . Triazole rings can be synthesized through the reaction of azides with alkynes, a process known as click chemistry .Applications De Recherche Scientifique

Antifungal Activity

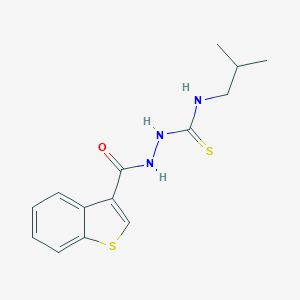

Novel derivatives of 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for antifungal properties. These compounds exhibited significant antifungal activity against a variety of fungal strains, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 8 to 4 μg/mL. This indicates the potential of these compounds in the development of new antifungal agents (Terzioğlu Klip et al., 2010).

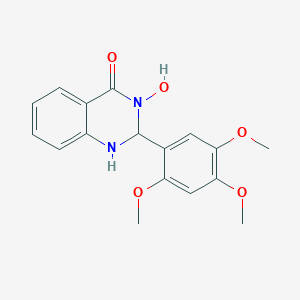

Structural and Conformational Studies

The structural and conformational features of this compound derivatives have been explored through X-ray diffraction and molecular modeling techniques. Such studies are crucial for understanding the relationship between the structure of these compounds and their biological activity, potentially guiding the design of more effective drugs (Karayel & Oezbey, 2008).

Antimicrobial Properties

Several studies have focused on the antimicrobial properties of this compound and its derivatives. These compounds have shown varying degrees of antibacterial activity against pathogenic strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and antifungal activity against Candida albicans. Such findings highlight the potential use of these compounds in treating infections caused by these microorganisms (Ulusoy et al., 2001).

Tautomerism and Theoretical Studies

The tautomerism of this compound derivatives, including thiol-thione equilibrium, has been a subject of interest. Theoretical studies, including density functional theory (DFT) calculations, have been conducted to understand the structural properties and stability of these tautomers. Such research contributes to the deeper understanding of the chemical nature of these compounds, which is essential for their application in pharmaceuticals (Süleymanoğlu et al., 2017).

Antitumor Activity

Some derivatives of this compound have been evaluated for their antitumor properties. The synthesis of these compounds and their subsequent screening for biological activity is crucial for identifying potential new treatments for cancer. The findings from these studies suggest a promising avenue for the development of novel antitumor agents (Ovsepyan et al., 2018).

Propriétés

IUPAC Name |

3-(furan-2-yl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-7(2)6-13-9(11-12-10(13)15)8-4-3-5-14-8/h3-5,7H,6H2,1-2H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOLJPVMCCCRAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=NNC1=S)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(5-chloro-2-thienyl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456629.png)

![5-[(5-ethyl-2-thienyl)methylene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B456630.png)

![5-{3-[(3-Chlorophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456631.png)

![2-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide](/img/structure/B456632.png)

![1-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456633.png)

![3-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B456639.png)

![(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456640.png)

![4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B456641.png)

![3-Ethyl-2-thioxo-5-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B456642.png)

methanone](/img/structure/B456643.png)

![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456644.png)

![[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B456649.png)